BenchChemオンラインストアへようこそ!

Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Regioselective synthesis Heterocyclic chemistry Antifolate intermediates

Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 124738‑76‑7) is a heterocyclic building block belonging to the pyrrolo[2,3‑d]pyrimidine class, structurally analogous to 7‑deazaguanine [REFS‑1]. It is primarily employed as a regiospecifically synthesized intermediate in the preparation of classical and non‑classical 2‑amino‑4‑oxo‑5‑substituted antifolates, a chemotype that includes the clinically established multitargeted antifolate pemetrexed [REFS‑2].

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
CAS No. 124738-76-7
Cat. No. B1167185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
CAS124738-76-7
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C(=O)NC(=N2)N
InChIInChI=1S/C8H8N4O3/c1-15-7(14)3-2-10-5-4(3)6(13)12-8(9)11-5/h2H,1H3,(H4,9,10,11,12,13)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 124738-76-7): Sourcing the Key 5‑Carboxylate Intermediate for Targeted Antifolate Synthesis


Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 124738‑76‑7) is a heterocyclic building block belonging to the pyrrolo[2,3‑d]pyrimidine class, structurally analogous to 7‑deazaguanine [REFS‑1]. It is primarily employed as a regiospecifically synthesized intermediate in the preparation of classical and non‑classical 2‑amino‑4‑oxo‑5‑substituted antifolates, a chemotype that includes the clinically established multitargeted antifolate pemetrexed [REFS‑2]. The compound is also utilized as a fully characterized pemetrexed impurity reference standard (Impurity 46) for analytical method development and quality control in pharmaceutical manufacturing [REFS‑3].

Why In‑Class Pyrrolo[2,3‑d]pyrimidine‑5‑carboxylates Cannot Simply Be Interchanged: The Case for CAS 124738‑76‑7


Although the pyrrolo[2,3‑d]pyrimidine scaffold is widely exploited in medicinal chemistry, the specific substitution pattern at the 5‑position critically dictates both the synthetic pathway and the biological profile of downstream products [REFS‑1]. The methyl ester congener (CAS 124738‑76‑7) demonstrates regiospecific formation under aqueous cyclocondensation conditions, whereas the 5‑cyano analogue (CAS 69205‑79‑4) requires a distinct formylation–condensation route [REFS‑2]. Furthermore, pronounced solubility and reactivity differences between the methyl ester and the 5‑cyano derivative directly determine which downstream transformations are feasible; the ester is resistant to reduction, whereas the nitrile undergoes successful reductive amination [REFS‑2]. Consequently, substituting a seemingly similar 5‑substituted pyrrolo[2,3‑d]pyrimidine without accounting for these differences jeopardizes synthetic success, impurity control, and the integrity of structure‑activity relationships.

Quantitative Differentiation Evidence for Methyl 2‑amino‑4‑oxo‑4,7‑dihydro‑3H‑pyrrolo[2,3‑d]pyrimidine‑5‑carboxylate (CAS 124738‑76‑7)


Regiospecific Cyclocondensation Selectivity: Methyl Ester vs. Furo[2,3‑d]pyrimidine By‑product

During the cyclocondensation of chloroaldehyde 20 with 2,4‑diamino‑6‑hydroxypyrimidine in water at 100 °C, methyl 2‑amino‑4‑oxopyrrolo[2,3‑d]pyrimidine‑5‑carboxylate (21) formed regiospecifically with no detectable 6‑substituted furo[2,3‑d]pyrimidine 22, as confirmed by ¹H NMR [REFS‑1]. In contrast, analogous cyclocondensations with nitrile‑containing precursors afford the 5‑cyanopyrrolo[2,3‑d]pyrimidine scaffold via a formylation route that is orthogonal to the ester pathway [REFS‑2].

Regioselective synthesis Heterocyclic chemistry Antifolate intermediates

Solubility‑Limited Reactivity: Direct Comparison of Methyl Ester 21 with 5‑Cyano Analogue 28

The methyl ester 21 was insoluble in DMF, methanol, and ethanol at room temperature, which precluded direct reductive amination or further functionalization of the ester group [REFS‑1]. Attempted reduction of the Boc‑protected ester 23 with LiAlH₄ or DIBAL also failed [REFS‑1]. By contrast, the 5‑cyano analogue 28 was successfully employed in reductive amination with a variety of anilines to afford the target non‑classical antifolates [REFS‑2].

Intermediate solubility Reductive amination Synthetic tractability

Defined Pemetrexed Impurity Reference Standard: Identity and Purity vs. Other Impurities

CAS 124738‑76‑7 is commercially supplied as Pemetrexed Impurity 46, a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control during API synthesis and formulation [REFS‑1]. Its use as a traceable standard against pharmacopeial references ensures accurate quantification and identification of this specific process‑related impurity, which is structurally distinct from other pemetrexed impurities such as Impurity 16 (des‑methyl, tetrahydro‑dioxo analogue) or Impurity 29 (2‑aminopropanoic acid conjugate) [REFS‑2].

Pharmaceutical impurity profiling Reference standards Analytical method validation

Direct Hydrolysis Precursor to 7‑Carboxy‑7‑deazaguanine (CAS 92636‑62‑9)

The methyl ester is the direct synthetic precursor to 2‑amino‑4‑oxo‑4,7‑dihydro‑3H‑pyrrolo[2,3‑d]pyrimidine‑5‑carboxylic acid (7‑carboxy‑7‑deazaguanine, CAS 92636‑62‑9), a compound formally annotated in ChEBI as a pyrrolopyrimidine bearing a carboxylic acid substituent [REFS‑1]. The carboxylic acid is itself a downstream intermediate in the synthesis of classical antifolates such as the clinical candidate LY231514 (pemetrexed), where the free acid is coupled to glutamate derivatives [REFS‑2].

Carboxylic acid bioisostere Prodrug strategy Folate pathway

Scalable Process Patent: Improved Yield and Impurity Control in Large‑Scale Manufacturing

A 2023 patent application (WO2023123456) disclosed an optimized synthetic route for Methyl 2‑amino‑4‑oxo‑4,7‑dihydro‑3H‑pyrrolo[2,3‑d]pyrimidine‑5‑carboxylate that explicitly addressed previous challenges in large‑scale manufacturing, including improved yield and reduced impurity profiles [REFS‑1]. This patent‑protected process provides a clear advantage for industrial procurement by ensuring batch‑to‑batch consistency and scalability that earlier reported laboratory‑scale procedures could not guarantee.

Process chemistry Scale‑up Patent‑enabled manufacturing

High‑Value Application Scenarios for Methyl 2‑amino‑4‑oxo‑4,7‑dihydro‑3H‑pyrrolo[2,3‑d]pyrimidine‑5‑carboxylate (CAS 124738‑76‑7)


Synthesis of Classical Antifolate Inhibitors via Carboxylic Acid Intermediate

Researchers constructing classical antifolates (e.g., C8–N9 bridged analogues of pemetrexed) procure CAS 124738‑76‑7 as the direct ester precursor. Hydrolysis to the free acid (7‑carboxy‑7‑deazaguanine) followed by amide coupling with protected glutamate derivatives yields the fully elaborated antifolate scaffold. This route is substantiated by the Gangjee et al. 2001 study, where the methyl ester served as the key intermediate for the classical analogue series, despite its solubility limitations [REFS‑1].

Pemetrexed Impurity Profiling and Quality Control

Analytical laboratories supporting pemetrexed API manufacturing use CAS 124738‑76‑7 as Pemetrexed Impurity 46 reference standard for HPLC/LC‑MS method development, system suitability testing, and batch release. The fully characterized standard ensures accurate peak identification and quantification of this specific process‑related impurity in accordance with ICH Q3A guidelines [REFS‑2].

Regiospecific Building Block for Diversity‑Oriented Synthesis of 5‑Substituted Pyrrolo[2,3‑d]pyrimidines

Medicinal chemistry groups requiring a 5‑carboxylate handle for late‑stage diversification utilize CAS 124738‑76‑7 because its regiospecific formation avoids furo[2,3‑d]pyrimidine contamination, a critical purity advantage confirmed by ¹H NMR [REFS‑3]. The ester can be saponified, reduced (after appropriate protection), or transesterified, providing a versatile entry point for parallel library synthesis.

Scalable Process Development for Kilogram‑Scale Manufacturing

CMC and process chemistry teams adopt the patent‑enabled synthetic route (WO2023123456) to secure multi‑kilogram quantities of CAS 124738‑76‑7 with consistent purity. This scenario is particularly relevant for CDMOs and pharmaceutical manufacturers where supply chain reliability and batch reproducibility are paramount [REFS‑4].

Quote Request

Request a Quote for Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.